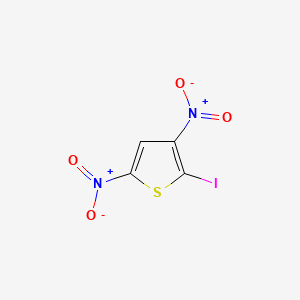
Thiophene, 3,5-dinitro-2-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 3,5-dinitro-2-iodo- is a derivative of thiophene, a five-membered aromatic heterocycle containing one sulfur atom. This compound is characterized by the presence of two nitro groups at the 3 and 5 positions and an iodine atom at the 2 position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 3,5-dinitro-2-iodo- typically involves the nitration of 2-iodothiophene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the electrophilic aromatic substitution mechanism, where the nitro groups are introduced at the 3 and 5 positions of the thiophene ring.
Industrial Production Methods
Industrial production of thiophene derivatives, including thiophene, 3,5-dinitro-2-iodo-, often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Thiophene, 3,5-dinitro-2-iodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are commonly used.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Thiophene, 3,5-dinitro-2-iodo- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of thiophene, 3,5-dinitro-2-iodo- is primarily based on its ability to undergo various chemical transformations. The nitro groups can participate in redox reactions, while the iodine atom can be substituted with other functional groups, allowing the compound to interact with different molecular targets. These interactions can modulate biological pathways and exhibit pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene, 2-nitro-: Contains a single nitro group at the 2 position.
Thiophene, 2-iodo-: Contains an iodine atom at the 2 position without nitro groups.
Thiophene, 3,4-dinitro-: Contains two nitro groups at the 3 and 4 positions.
Uniqueness
Thiophene, 3,5-dinitro-2-iodo- is unique due to the specific positioning of the nitro groups and the iodine atom, which imparts distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile chemical modifications and applications in various fields.
Properties
CAS No. |
54728-27-7 |
|---|---|
Molecular Formula |
C4HIN2O4S |
Molecular Weight |
300.03 g/mol |
IUPAC Name |
2-iodo-3,5-dinitrothiophene |
InChI |
InChI=1S/C4HIN2O4S/c5-4-2(6(8)9)1-3(12-4)7(10)11/h1H |
InChI Key |
IIEHVPJUARYTAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1[N+](=O)[O-])I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



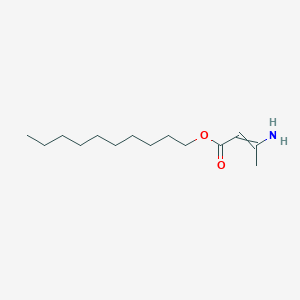
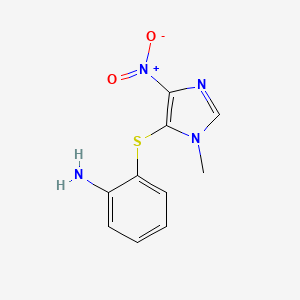
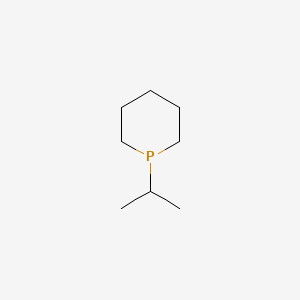
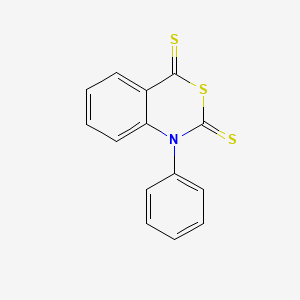
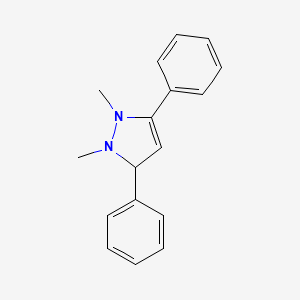



![2-[2-(6-Methoxynaphthalen-2-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14643890.png)
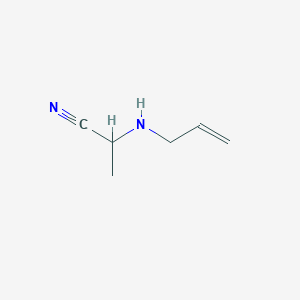
![propyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14643908.png)
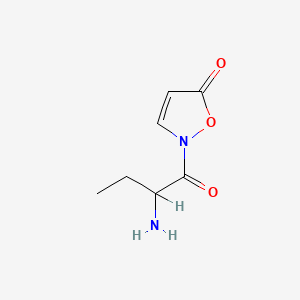
![2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine](/img/structure/B14643937.png)
